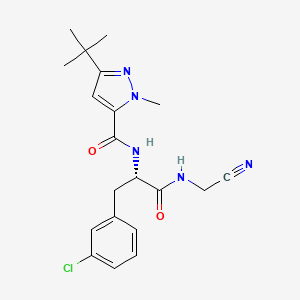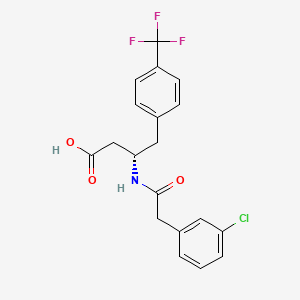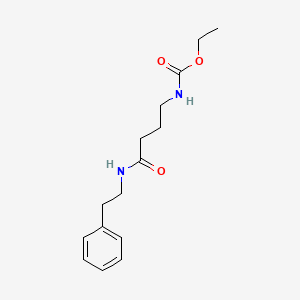![molecular formula C31H43N7O3S B606561 3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCX-777 is a chemical compound known for its role as a partial agonist of β-arrestin-2 recruitment to atypical chemokine receptor 3 (ACKR3). This compound has garnered attention in scientific research, particularly in the fields of cancer research and chemokine receptor studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCX-777 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of CCX-777 is carried out under controlled conditions to ensure high purity and yield. The compound is synthesized in bulk quantities, adhering to stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
CCX-777 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
CCX-777 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and cell signaling.
Medicine: Explored for potential therapeutic applications in cancer treatment and inflammatory diseases.
Industry: Utilized in the development of new drugs and chemical probes for research purposes .
Mechanism of Action
CCX-777 exerts its effects by acting as a partial agonist of β-arrestin-2 recruitment to atypical chemokine receptor 3 (ACKR3). This interaction modulates the signaling pathways associated with ACKR3, influencing various cellular processes such as cell migration, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
RCGD423: Another compound targeting ACKR3 with different binding affinities and effects.
Vunakizumab: A monoclonal antibody with distinct mechanisms of action compared to CCX-777.
Tagraxofusp: A fusion protein with unique therapeutic applications.
Uniqueness of CCX-777
CCX-777 is unique due to its specific partial agonist activity on β-arrestin-2 recruitment to ACKR3. This selective activity makes it a valuable tool in research, particularly in understanding the nuanced roles of chemokine receptors in various biological processes .
Properties
Molecular Formula |
C31H43N7O3S |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide |
InChI |
InChI=1S/C31H43N7O3S/c1-40-27-8-7-24-6-4-9-33-29(24)30(27)37-14-5-13-36(16-17-37)26(22-28(39)32-10-15-35-11-2-3-12-35)25-23-42-31(34-25)38-18-20-41-21-19-38/h4,6-9,23,26H,2-3,5,10-22H2,1H3,(H,32,39) |
InChI Key |
PUPJAMOHYJWOKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)C(CC(=O)NCCN4CCCC4)C5=CSC(=N5)N6CCOCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCX777; CCX-777; CCX 777; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


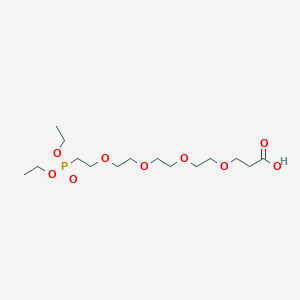
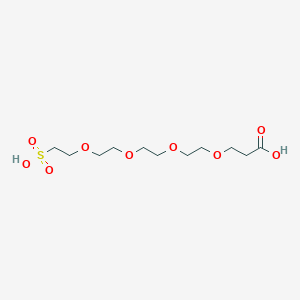

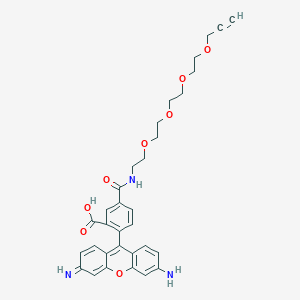
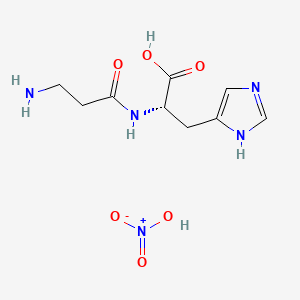
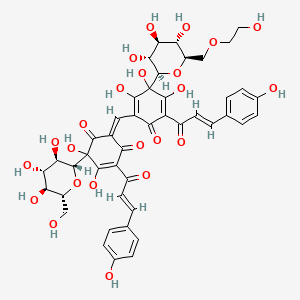
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)
![8-hydroxy-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606491.png)
